3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that features a combination of aromatic rings, a benzothiophene moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions The initial step often includes the formation of the imine linkage between 4-methoxybenzaldehyde and aniline derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The chloro group on the benzothiophene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while reduction of the imine would yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The imine and benzothiophene moieties can interact with enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate: shares structural similarities with other benzothiophene derivatives and imine-containing compounds.
Benzothiophene derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Imine-containing compounds: Often used as intermediates in organic synthesis and have various biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H16ClNO3S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
[3-[(4-methoxyphenyl)iminomethyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C23H16ClNO3S/c1-27-17-11-9-16(10-12-17)25-14-15-5-4-6-18(13-15)28-23(26)22-21(24)19-7-2-3-8-20(19)29-22/h2-14H,1H3 |
InChI Key |
JZVXSEVMYXEQSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC(=CC=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.